molecular formula C14H20N2 B1377265 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 1506066-94-9

5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1377265
CAS RN: 1506066-94-9
M. Wt: 216.32 g/mol
InChI Key: JWYKYWJRWSXJPQ-UHFFFAOYSA-N
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Description

5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C14H20N2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with a benzyl group attached . The InChI code for this compound is 1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H .

Scientific Research Applications

Cancer Therapy: FGFR Kinase Inhibition

“5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine” derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancer types. These compounds can inhibit FGFR kinase activity, thereby disrupting cancer cell proliferation and survival .

Angiogenesis Modulation

Due to their effect on FGFRs, these compounds can modulate angiogenesis—the formation of new blood vessels—which is a crucial process not only in cancer progression but also in wound healing and embryogenesis .

Tissue Homeostasis and Repair

FGFRs play a significant role in tissue homeostasis and repair. Compounds targeting these receptors could be used to enhance tissue regeneration and repair mechanisms, potentially aiding in recovery from injuries .

Anti-Tumor Pharmacology

The derivatives of “5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine” can be utilized in anti-tumor pharmacology to develop new medications that target tumor growth and metastasis by inhibiting FGFR-related pathways .

Targeted Cancer Therapeutics

These compounds can be designed to selectively target cancer cells with aberrant FGFR activity, minimizing the impact on normal cells and reducing side effects commonly associated with cancer treatments .

Drug Development and Optimization

The structural properties of “5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine” allow for the optimization of drug candidates with improved selectivity and metabolic properties, making them promising leads for further development in targeted therapies .

properties

IUPAC Name

5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-7-14-13(11-16)6-8-15-14/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYKYWJRWSXJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine

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